molecular formula C5H10ClNO2 B3089797 2-chloro-N-(1-hydroxypropan-2-yl)acetamide CAS No. 119907-19-6

2-chloro-N-(1-hydroxypropan-2-yl)acetamide

Cat. No.: B3089797
CAS No.: 119907-19-6
M. Wt: 151.59 g/mol
InChI Key: CHFSJZZCPILTEV-UHFFFAOYSA-N
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Description

Overview of Halogenated Acetamide (B32628) Derivatives in Chemical and Biological Sciences

Halogenated acetamide derivatives are a diverse class of compounds with a wide range of applications in both chemical and biological sciences. The inclusion of a halogen atom, such as chlorine, significantly influences the electrophilicity of the adjacent carbonyl group, making the α-carbon susceptible to nucleophilic attack. This reactivity is the cornerstone of their utility in various domains.

In medicinal chemistry, the chloroacetamide group can act as a "warhead" for covalent inhibitors, which form a permanent bond with their biological targets, often enzymes. This can lead to potent and long-lasting therapeutic effects. Furthermore, halogenated acetamides are crucial intermediates in organic synthesis, enabling the construction of more complex molecules. Their biological activities are not limited to medicinal applications; many halogenated acetamides have been developed as herbicides and antimicrobial agents.

Research Significance of the 2-Chloro-N-(1-hydroxypropan-2-yl)acetamide Scaffold

The specific scaffold of this compound combines the reactive chloroacetamide functional group with a chiral 1-hydroxypropan-2-yl substituent. This combination suggests several areas of potential research significance. The hydroxyl group can increase the compound's water solubility, which is often a desirable property for biologically active molecules. The chirality of the side chain could lead to stereospecific interactions with biological targets, a key consideration in modern drug design.

The primary research interest in this scaffold would likely lie in its potential as a covalent modifier of biological macromolecules. The chloroacetamide moiety can react with nucleophilic residues on proteins, such as cysteine, leading to irreversible inhibition. This mechanism is relevant in the development of enzyme inhibitors for various diseases. Furthermore, the structural similarities to known herbicides suggest that it could be investigated for its phytotoxic properties.

Historical Context of Related Chloroacetamide Research

The history of chloroacetamide research is most prominently linked to the development of herbicides. Following the discovery of the herbicidal properties of 2,4-D in the 1940s, the agrochemical industry saw a surge in the synthesis and screening of new chemical entities for weed control. In the mid-20th century, chloroacetamides emerged as a significant class of pre-emergence herbicides, effective against a wide range of annual grasses and some broadleaf weeds.

Compounds like alachlor, metolachlor, and butachlor (B1668075) became commercially successful herbicides, fundamentally changing agricultural practices. The mode of action of these herbicides involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a process crucial for plant development. This historical success has spurred ongoing research into new chloroacetamide derivatives with improved efficacy, selectivity, and environmental profiles. Beyond agriculture, the reactivity of the chloroacetyl group has been explored in various other contexts, including the synthesis of pharmaceuticals and other specialty chemicals.

Physicochemical Properties of this compound

Below is a table summarizing some of the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C5H10ClNO2
Molar Mass 151.59 g/mol
Predicted Density 1.200±0.06 g/cm³
Predicted Boiling Point 339.8±27.0 °C
Predicted pKa 13.45±0.46

Table 1. Physicochemical properties of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(1-hydroxypropan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2/c1-4(3-8)7-5(9)2-6/h4,8H,2-3H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFSJZZCPILTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro N 1 Hydroxypropan 2 Yl Acetamide

Established Synthetic Routes to N-Substituted Chloroacetamides

The primary method for synthesizing N-substituted chloroacetamides, including 2-chloro-N-(1-hydroxypropan-2-yl)acetamide, is through the chloroacetylation of an appropriate amine precursor.

Chloroacetylation Reactions of Amine Precursors

The most common approach involves the reaction of an amine with chloroacetyl chloride. ijpsr.inforesearchgate.net This method is widely applicable to a variety of primary and secondary amines, including aliphatic and aromatic amines. ijpsr.info The reaction is typically carried out by adding chloroacetyl chloride dropwise to a solution of the amine. ijpsr.info In the case of amino alcohols like 1-aminopropan-2-ol, chemoselective N-acylation is crucial to avoid competing O-acylation. tandfonline.com

The reaction between an amine and chloroacetyl chloride produces the desired N-substituted chloroacetamide and hydrochloric acid as a byproduct. To neutralize the acid, a base is often added to the reaction mixture. researchgate.net Alternatively, an excess of the amine reactant can serve as the base. researchgate.net

Another established method is the reaction of an ester of monochloroacetic acid with ammonia or an amine. For instance, mono-chloroacetamide can be prepared by reacting a lower alkyl ester of mono-chloroacetic acid with anhydrous ammonia. google.com

Optimization of Reaction Conditions and Catalytic Approaches

Optimizing reaction conditions is critical for achieving high yields and purity of N-substituted chloroacetamides. Key parameters that are often adjusted include the choice of solvent, temperature, and the presence of catalysts or acid scavengers.

For the chloroacetylation of amino alcohols, conducting the reaction in a phosphate buffer has been shown to be highly effective and chemoselective for N-acylation. tandfonline.com This method offers a metal-free and biocompatible approach, often resulting in high yields within a short reaction time. tandfonline.com The use of a buffer system helps to maintain a neutral pH, which favors the reaction at the more nucleophilic amine group over the hydroxyl group. tandfonline.com

In organic solvents, the choice of base can significantly influence the outcome of the reaction. Studies have shown that in dichloromethane (CH₂Cl₂), the use of different organic bases can affect the product distribution between the desired N-acylated product and a disubstituted product. researchgate.net

Catalytic approaches have also been explored to improve the efficiency of these reactions. For example, catalytic amounts of CuCl have been used in atom transfer radical cyclization (ATRC) reactions of chloroacetamides. ub.edu While this specific application is for subsequent cyclization reactions, it highlights the potential for metal catalysts to influence the reactivity of the chloroacetamide group.

Synthesis of the 1-Hydroxypropan-2-yl Amine Moiety

The key precursor for the synthesis of this compound is 1-amino-2-propanol (also known as isopropanolamine). This amino alcohol is commercially available.

Stereoselective Synthesis and Chiral Induction Strategies for 2-Chloro-N-((S)-1-hydroxypropan-2-yl)acetamide and Related Stereoisomers

The synthesis of specific stereoisomers, such as 2-chloro-N-((S)-1-hydroxypropan-2-yl)acetamide, requires stereoselective methods. This is typically achieved by starting with an enantiomerically pure amine precursor. For instance, to synthesize the (S)-enantiomer of the target compound, one would start with (S)-1-aminopropan-2-ol.

The chloroacetylation reaction itself does not typically create a new stereocenter at the nitrogen-bearing carbon. Therefore, the stereochemistry of the final product is directly determined by the stereochemistry of the starting amine.

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in the synthesis of N-substituted chloroacetamides have focused on developing more environmentally friendly and efficient methods.

One notable advancement is the use of photo-on-demand in situ synthesis. kobe-u.ac.jp This method involves the photo-irradiation of a solution of tetrachloroethylene (TCE) and an amine. The TCE is photochemically oxidized to trichloroacetyl chloride, which then reacts in situ with the amine to form the N-substituted trichloroacetamide. kobe-u.ac.jp While this has been demonstrated for trichloroacetamides, similar principles could potentially be adapted for chloroacetamides.

The development of metal-free, biocompatible reaction conditions, such as the use of phosphate buffers for the chloroacetylation of amino alcohols, represents a significant step towards greener synthesis. tandfonline.com

Purification Techniques for this compound and its Derivatives

After the synthesis, purification of the crude product is essential to obtain this compound of high purity. Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is cooled to allow the desired compound to crystallize out, leaving impurities in the solution. ijpsr.info Ethanol is a common solvent for recrystallizing N-substituted chloroacetamides. ijpsr.info

Washing: The isolated product is often washed with cold water to remove any water-soluble impurities and byproducts. ijpsr.info

Chromatography: Techniques such as thin-layer chromatography (TLC) are used to monitor the progress of the reaction and assess the purity of the product. ijpsr.info For larger-scale purification, column chromatography can be employed.

Filtration: After precipitation or crystallization, the solid product is separated from the liquid phase by filtration. ijpsr.info

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Chloro N 1 Hydroxypropan 2 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of 2-chloro-N-(1-hydroxypropan-2-yl)acetamide. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete assignment of all proton and carbon nuclei can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment within the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen, nitrogen, and chlorine) and by spin-spin coupling with neighboring protons.

The expected signals are:

Amide Proton (N-H): A broad singlet is anticipated in the downfield region, typically around δ 8.0-8.5 ppm. Its broadness is a result of quadrupole broadening by the ¹⁴N nucleus and potential chemical exchange.

Hydroxyl Proton (O-H): The chemical shift of this proton is highly dependent on solvent, concentration, and temperature, but it is expected to appear as a broad singlet or a triplet if coupled to the adjacent CH₂ protons.

Chloromethyl Protons (Cl-CH₂): A sharp singlet corresponding to the two protons of the chloromethyl group is expected around δ 4.1-4.3 ppm. The high chemical shift is due to the deshielding effect of the adjacent chlorine atom and the carbonyl group.

Methine Proton (N-CH): This proton, attached to the carbon bearing the nitrogen, will likely appear as a multiplet in the range of δ 3.8-4.0 ppm, due to coupling with the adjacent methyl and methylene (B1212753) protons.

Methylene Protons (HO-CH₂): The two protons adjacent to the hydroxyl group are diastereotopic and are expected to show complex splitting patterns, likely a doublet of doublets, in the region of δ 3.4-3.6 ppm.

Methyl Protons (CH₃): A doublet is predicted for the three protons of the methyl group around δ 1.1-1.3 ppm, resulting from coupling with the adjacent methine proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
N-H8.0 - 8.5broad singlet-
O-HVariablebroad singlet / triplet-
Cl-CH₂4.1 - 4.3singlet-
N-CH3.8 - 4.0multiplet-
HO-CH₂3.4 - 3.6doublet of doublets-
CH₃1.1 - 1.3doublet~7.0

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Based on the structure of this compound, five distinct carbon signals are expected.

The predicted chemical shifts are:

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and is expected to resonate in the δ 165-168 ppm region.

Methylene Carbon (HO-CH₂): The carbon atom bonded to the hydroxyl group is anticipated to appear around δ 65-70 ppm.

Methine Carbon (N-CH): The carbon atom directly attached to the nitrogen of the amide is expected in the range of δ 48-52 ppm.

Chloromethyl Carbon (Cl-CH₂): The carbon atom bonded to the chlorine atom is predicted to have a chemical shift of approximately δ 42-45 ppm.

Methyl Carbon (CH₃): The methyl carbon, being the most shielded, is expected to appear in the upfield region, around δ 18-22 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O165 - 168
HO-CH₂65 - 70
N-CH48 - 52
Cl-CH₂42 - 45
CH₃18 - 22

Advanced NMR Techniques (e.g., 2D NMR, Stereochemical Analysis)

To confirm the assignments from 1D NMR and to elucidate the through-bond and through-space correlations, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, a cross-peak between the N-CH methine proton and the CH₃ methyl protons would confirm their connectivity. Similarly, correlations between the N-CH proton and the HO-CH₂ methylene protons would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignment of the δ 4.1-4.3 ppm proton signal to the δ 42-45 ppm carbon signal (the Cl-CH₂ group).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. Key correlations would include the N-H proton to the carbonyl carbon (C=O) and the Cl-CH₂ protons to the carbonyl carbon, firmly establishing the chloroacetamide fragment.

Stereochemical Analysis: Due to the presence of a chiral center at the N-CH position, the molecule exists as a pair of enantiomers. While standard NMR cannot distinguish between enantiomers, advanced techniques using chiral solvating agents or chiral derivatizing agents could be employed to induce diastereomeric environments, which would then be distinguishable by NMR, allowing for the determination of enantiomeric purity.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman, are powerful tools for identifying the functional groups present in this compound.

Vibrational Band Assignments for Amide and Hydroxyl Groups

The IR and Raman spectra are expected to be rich with characteristic absorption and scattering bands corresponding to the various vibrational modes of the amide and hydroxyl groups.

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

N-H Stretch: A moderate to strong absorption band for the N-H stretching of the secondary amide (Amide A) is anticipated around 3300 cm⁻¹.

C=O Stretch (Amide I): A very strong and sharp absorption band, characteristic of the amide carbonyl stretch, is predicted to appear in the region of 1640-1680 cm⁻¹ in the IR spectrum. This is one of the most prominent peaks in the spectrum.

N-H Bend (Amide II): This band, arising from a combination of N-H in-plane bending and C-N stretching, is expected to be a strong absorption in the IR spectrum between 1510 and 1570 cm⁻¹.

C-N Stretch: The C-N stretching vibration typically appears in the 1400-1450 cm⁻¹ region.

Table 3: Predicted IR and Raman Vibrational Frequencies for Key Functional Groups
Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
O-H StretchHydroxyl3200 - 3600Strong, BroadWeak
N-H StretchAmide~3300StrongModerate
C=O Stretch (Amide I)Amide1640 - 1680Very StrongStrong
N-H Bend (Amide II)Amide1510 - 1570StrongWeak
C-N StretchAmide1400 - 1450ModerateModerate

Analysis of Carbon-Halogen Stretching Frequencies

The presence of the chlorine atom gives rise to a characteristic vibrational mode.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a moderate to strong absorption band in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. In Raman spectroscopy, this bond often gives a strong, sharp signal, making it a useful diagnostic peak. The exact position of this band can provide information about the conformation around the C-C single bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of molecules. By ionizing the compound and analyzing the mass-to-charge ratio (m/z) of the resulting ions, MS provides a molecular fingerprint.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for separating volatile compounds and confirming their identity. In a typical analysis, the gas chromatograph first separates this compound from any impurities, with the retention time serving as an initial identifier. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The high energy of electron ionization (70 eV) causes the parent molecular ion to fragment in a reproducible manner. nih.gov This fragmentation pattern is characteristic of the molecule's structure and serves as a robust method for identification. For this compound, the fragmentation is dictated by the functional groups present, including the amide, hydroxyl, and chloroalkyl moieties.

Key expected fragmentation pathways include:

Alpha-Cleavage: This is a primary fragmentation mode for carbonyl compounds and amines. miamioh.edu Cleavage can occur on either side of the carbonyl group or adjacent to the nitrogen atom, leading to the formation of stable acylium ions or other resonance-stabilized fragments.

Loss of Chloromethyl Radical: Cleavage of the C-C bond adjacent to the carbonyl can result in the loss of a •CH2Cl radical.

Cleavage adjacent to the Hydroxyl Group: Fragmentation can also be initiated at the secondary alcohol portion of the molecule.

The resulting mass spectrum provides evidence for both the molecular weight of the compound and its structural arrangement, confirming its identity and assessing its purity. nih.gov

Table 1. Expected Key Fragments in the GC-MS (EI) Spectrum of this compound.
Predicted Fragment Ion (Structure)m/z ValueProposed Fragmentation Pathway
[CH(CH₃)NHCOCH₂Cl]⁺120/122Cleavage of C-C bond between CH and CH₂OH
[COCH₂Cl]⁺77/79Alpha-cleavage at the amide C-N bond
[CH(CH₃)NH₂]⁺58Fragmentation with hydrogen transfer
[CH₂OH]⁺31Cleavage of C-C bond adjacent to hydroxyl group

Electrospray ionization (ESI) is a soft ionization technique that typically produces intact protonated molecules, [M+H]⁺, or other adducts (e.g., [M+Na]⁺), with minimal fragmentation. researchgate.net This makes it exceptionally useful for accurately determining the molecular weight of the parent compound. For this compound (C₅H₁₀ClNO₂), the expected monoisotopic mass is 151.0400 Da. ESI-MS analysis would be expected to show a prominent ion peak at m/z 152.0478, corresponding to the [M+H]⁺ species.

High-Resolution Mass Spectrometry (HRMS) elevates this analysis by measuring the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the compound's elemental formula, distinguishing it from other compounds that may have the same nominal mass. For instance, HRMS analysis of a related compound, 2-chloro-N-(4-hydroxyphenyl)acetamide, yielded a value for the [M-H]⁻ ion that was used to confirm its elemental composition. researchgate.net A similar HRMS analysis of this compound would provide definitive confirmation of its chemical formula, C₅H₁₀ClNO₂.

Table 2. HRMS Data for this compound.
Ion SpeciesChemical FormulaCalculated Exact Mass (Da)Expected Observed Mass (Da)
[M]C₅H₁₀ClNO₂151.04001-
[M+H]⁺C₅H₁₁ClNO₂⁺152.04729~152.0473
[M+Na]⁺C₅H₁₀ClNO₂Na⁺174.02923~174.0292

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

A crystallographic study would reveal the solid-state conformation of the molecule, including the planarity of the acetamide (B32628) group and the orientation of the hydroxypropyl substituent. nih.gov Crucially, it would elucidate the network of intermolecular interactions that stabilize the crystal lattice. Given the presence of the amide (N-H) and hydroxyl (O-H) groups, which are strong hydrogen bond donors, and the carbonyl oxygen (C=O) and hydroxyl oxygen, which are strong acceptors, extensive hydrogen bonding is anticipated. These interactions would likely form chains or tapes of molecules within the crystal structure, dictating the packing arrangement. researchgate.net

Table 3. Typical Parameters Determined by Single-Crystal X-ray Crystallography.
ParameterInformation ProvidedExample from a Related Acetamide Structure
Crystal System & Space GroupSymmetry of the crystal latticeMonoclinic, P2₁/n researchgate.net
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating unita = 6.5088 Å, b = 5.1758 Å, c = 12.2175 Å, β = 101.649° researchgate.net
Bond Lengths & AnglesPrecise geometry of the moleculeN1—C7—C8—Cl1 torsion angle of 15.4° nih.gov
Hydrogen Bonding NetworkIntermolecular forces governing crystal packingN—H···O and O—H···O hydrogen bonds forming tapes researchgate.netnih.gov

Advanced Spectroscopic Techniques in Elucidation (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. In organic molecules, the most common transitions involve π and non-bonding (n) electrons.

For this compound, the primary chromophore (light-absorbing part of the molecule) is the amide functional group. The carbonyl (C=O) bond within the amide group is expected to give rise to two characteristic absorptions:

A weak absorption (low molar absorptivity) at a longer wavelength, typically in the 270-300 nm range, resulting from an n→π* transition. This involves the promotion of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. masterorganicchemistry.com

A strong absorption (high molar absorptivity) at a shorter wavelength, usually below 200 nm, corresponding to a π→π* transition. masterorganicchemistry.com

The position and intensity of these absorption maxima can be influenced by the solvent used for the analysis, a phenomenon known as solvatochromism. Studies on similar compounds like 2-chloro-N-(2,4-dinitrophenyl) acetamide have shown that the absorption spectra are affected by solvent polarity. researchgate.netresearchgate.net

Table 4. Expected UV-Vis Absorption Data for this compound.
Electronic TransitionExpected λₘₐₓ (nm)Expected Molar Absorptivity (ε)Chromophore
n → π~270 - 300WeakAmide C=O
π → π<200StrongAmide C=O

Chemical Reactivity and Derivatization Strategies of 2 Chloro N 1 Hydroxypropan 2 Yl Acetamide

Reactivity of the Chloroacetyl Moiety

The chloroacetyl group is the most reactive site on the molecule, primarily due to the carbon-chlorine bond. The electronegative chlorine atom polarizes the bond, rendering the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.

The chemical reactivity of N-substituted 2-chloroacetamides is largely defined by the facile replacement of the chlorine atom by various nucleophiles. researchgate.netresearchgate.net This classic nucleophilic substitution reaction involves an electron-rich species attacking the electrophilic carbon, leading to the displacement of the chloride ion, which is a stable leaving group. researchgate.netlibretexts.org This reactivity allows for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

A wide array of nucleophiles can be employed in these reactions. The versatility of this reaction is demonstrated by the range of possible transformations. researchgate.net

Nucleophile TypeExample NucleophileGeneral Product StructureReference
Nitrogen NucleophilesAmmonia, Primary/Secondary Amines, AnilinesR-NH-CH₂-C(O)NH-R' researchgate.net
Oxygen NucleophilesAlcohols, PhenolsR-O-CH₂-C(O)NH-R' researchgate.net
Sulfur NucleophilesThiols, ThiophenolsR-S-CH₂-C(O)NH-R' researchgate.net

The high reactivity of the chloroacetyl group is frequently harnessed for the synthesis of diverse nitrogen-containing heterocyclic compounds. researchgate.net These syntheses often occur via a two-step process: an initial intermolecular nucleophilic substitution, followed by an intramolecular cyclization. researchgate.netub.edu This strategy provides an efficient pathway to complex cyclic structures.

For instance, N-aryl-2-chloroacetamides can react with bifunctional nucleophiles like thiourea (B124793) or thiosemicarbazide. The initial substitution product can then undergo an internal condensation reaction to form heterocyclic rings such as thiazolidinones or other related structures. researchgate.netuomustansiriyah.edu.iq This approach is a cornerstone in the construction of various heterocyclic systems, including lactams, imidazoles, and pyrroles. researchgate.netub.edu

Chloroacetamide DerivativeReactantResulting Heterocyclic SystemReference
N-Aryl-2-chloroacetamideThiourea2-(Arylimino)thiazolidin-4-one researchgate.net
N-Allyl-trichloroacetamide(with metal catalyst)γ-Lactam ub.edu
N-Aryl-2-chloroacetamideAmmonium (B1175870) thiocyanate2-(Arylimino)thiazolidin-4-one researchgate.net

Reactivity of the Hydroxyl Group

The primary hydroxyl (-CH₂OH) group on the propanol (B110389) side chain provides another site for chemical modification, primarily through oxidation, etherification, and esterification reactions.

The primary alcohol functional group in 2-chloro-N-(1-hydroxypropan-2-yl)acetamide is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to either an aldehyde or a carboxylic acid. wikipedia.orgchemguide.co.uklibretexts.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), typically yield the corresponding aldehyde. libretexts.org Stronger oxidizing agents, like potassium permanganate (B83412) or Jones reagent (chromic acid), will oxidize the primary alcohol further to a carboxylic acid, proceeding through an aldehyde intermediate. wikipedia.orgresearchgate.net

Partial Oxidation Product: 2-chloro-N-(1-oxopropan-2-yl)acetamide (an aldehyde)

Full Oxidation Product: (R)-2-(2-chloroacetamido)propanoic acid (a carboxylic acid)

This transformation is a fundamental reaction in organic synthesis for converting alcohols into carbonyl compounds. researchgate.netresearchgate.net

The hydroxyl group readily participates in both etherification and esterification. These reactions are standard methods for modifying alcohol functionalities.

Etherification: This process involves the formation of an ether linkage (R-O-R'). A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. nih.gov Alternatively, acid-catalyzed dehydration of two alcohol molecules can form symmetrical ethers, though this is less controlled for producing unsymmetrical ethers. nih.govmasterorganicchemistry.com

Esterification: Esters are formed by reacting the hydroxyl group with a carboxylic acid or one of its derivatives (such as an acyl chloride or anhydride). libretexts.org The most common method is Fischer esterification, which involves heating the alcohol and a carboxylic acid with an acid catalyst. libretexts.org This reaction is reversible. Using more reactive derivatives like acyl chlorides often provides a more direct and irreversible route to the ester product.

Reaction TypeTypical ReagentsGeneral Product StructureReference
EtherificationAlkyl halide (R'-X) and a base (e.g., NaH)R-O-R' nih.gov
EsterificationCarboxylic acid (R'-COOH) and an acid catalystR-O-C(O)-R' libretexts.org
EsterificationAcyl chloride (R'-COCl) and a base (e.g., pyridine)R-O-C(O)-R' chemistrysteps.com

Reactivity of the Amide Linkage (e.g., Hydrolysis)

The amide bond is the most stable functional group in the molecule, characterized by significant resonance stabilization. However, it can undergo hydrolysis to yield its constituent carboxylic acid and amine components, typically under forceful acidic or basic conditions with heating. ucalgary.cachemistrysteps.com

Under acidic conditions , the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine (as an ammonium ion) result in the formation of the carboxylic acid. ucalgary.ca

Under basic conditions , a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. acs.orgnih.govresearchgate.net This forms a tetrahedral intermediate which then collapses, expelling the amide ion (a poor leaving group). A rapid acid-base reaction between the newly formed carboxylic acid and the strongly basic amide ion drives the reaction to completion, ultimately forming a carboxylate salt and the neutral amine after workup. chemistrysteps.comarkat-usa.org

For this compound, hydrolysis would cleave the amide bond to produce chloroacetic acid and 2-aminopropan-1-ol. It is important to note that in chloroacetamide compounds, base-catalyzed hydrolysis can sometimes proceed via nucleophilic substitution of the chloride with a hydroxide before amide cleavage occurs. acs.orgnih.govresearchgate.net

Targeted Derivatization for Enhanced Analytical Performance

For analytical techniques such as gas chromatography (GC), derivatization is often a necessary step to improve the volatility, thermal stability, and chromatographic behavior of polar molecules. gcms.czresearchgate.net The presence of a hydroxyl group and a polar amide linkage in this compound suggests that its direct analysis by GC could be challenging, potentially leading to poor peak shape and low sensitivity. researchgate.net Chemical derivatization modifies these functional groups to create derivatives that are more suitable for GC analysis. researchgate.net

Silylation is a widely used derivatization technique in which an active hydrogen in a molecule is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. researchgate.net This process effectively masks the polar hydroxyl and amide groups, reducing hydrogen bonding, increasing volatility, and improving thermal stability. researchgate.net

For this compound, both the hydroxyl group and the N-H of the amide are susceptible to silylation. Reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silylating agents commonly used for this purpose.

BSA (N,O-Bis(trimethylsilyl)acetamide): BSA is a strong silylating reagent that reacts with a wide variety of compounds, including alcohols and amides, to form stable TMS derivatives. scilit.com The reaction conditions are generally mild. jfda-online.com

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): BSTFA is another powerful trimethylsilyl donor, often preferred due to the greater volatility of its reaction byproducts, which is advantageous in the gas chromatography of trace analytes. jfda-online.com For compounds that are difficult to silylate, such as hindered hydroxyl groups or secondary amides, a catalyst like trimethylchlorosilane (TMCS) is often added to BSTFA to increase its reactivity. jfda-online.com

A typical silylation protocol would involve dissolving the sample of this compound in an appropriate solvent and adding an excess of the silylating reagent (e.g., BSTFA with 1% TMCS). The reaction mixture is then heated to ensure complete derivatization before injection into the GC system. The resulting TMS derivative would exhibit significantly improved chromatographic properties.

Table 1: Common Silylation Reagents for GC Derivatization

Reagent Acronym Key Characteristics Target Functional Groups
N,O-Bis(trimethylsilyl)acetamide BSA Strong silylating agent, forms stable TMS derivatives. Alcohols, Amides, Carboxylic Acids, Phenols
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Powerful TMS donor with volatile byproducts, often used with a catalyst (TMCS). Alcohols, Amines, Carboxylic Acids, Phenols
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Most volatile TMS amide available, very strong TMS donor. Alcohols, Amines, Carboxylic Acids

This table is generated based on general knowledge of derivatization reagents and their common applications.

Acylation and alkylation are alternative derivatization strategies that can be employed to improve the chromatographic performance of this compound.

Acylation: This technique involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl) into the molecule, typically at the site of active hydrogens such as those on the hydroxyl and amide groups. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) are commonly used. The resulting fluoroacyl derivatives are significantly more volatile. jfda-online.com This strategy not only improves volatility but can also enhance detectability when using an electron capture detector (ECD). researchgate.net

Alkylation: Alkylation involves replacing an active hydrogen with an alkyl group. gcms.cz For a molecule like this compound, the hydroxyl group could be converted into an ether, and the amide N-H could be alkylated. This reduces the polarity and hydrogen-bonding capacity of the molecule, leading to better chromatographic behavior. gcms.cz

Derivatization for the Synthesis of Complex Molecular Architectures and Scaffolds

The chemical structure of this compound makes it a versatile building block for synthesizing more complex molecules. The reactivity of the chloroacetamide moiety is central to its utility as a synthetic precursor. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution. researchgate.net

This reactivity allows for the covalent attachment of the 2-acetamido-1-hydroxypropane backbone to a wide range of molecular scaffolds. For instance, N-aryl 2-chloroacetamides, which are structurally related, have been extensively used in the synthesis of various heterocyclic compounds. researchgate.net By reacting with different nucleophiles, these chloroacetamide derivatives can serve as precursors to β-lactams, pyrimidines, and other complex structures. scilit.comresearchgate.netuomustansiriyah.edu.iq

Potential synthetic applications for this compound include:

Nucleophilic Substitution: The compound can react with various nucleophiles (containing oxygen, nitrogen, or sulfur) to form new C-O, C-N, or C-S bonds, respectively. This allows for the straightforward synthesis of a diverse library of derivatives. For example, reaction with amines, phenols, or thiols would yield more complex substituted acetamides.

Synthesis of Heterocycles: The bifunctional nature of the molecule (containing an electrophilic center and nucleophilic hydroxyl/amide groups) opens pathways for intramolecular cyclization reactions to form heterocyclic structures. While specific examples for this exact compound are not readily available, similar chloroacetamide derivatives are known to undergo cyclization to produce various ring systems. researchgate.net For instance, palladium-catalyzed intramolecular cyclization of related 2-chloro-N-arylaniline derivatives is a known strategy for constructing indoles, carbazoles, and other fused heterocyclic systems. nih.govsemanticscholar.org

The presence of both a reactive alkyl chloride and a secondary alcohol provides two distinct points for modification, allowing for sequential derivatization to build complex molecular architectures.

Table 2: Mentioned Compound Names

Compound Name
This compound
N,O-Bis(trimethylsilyl)acetamide
N,O-Bis(trimethylsilyl)trifluoroacetamide
Trimethylchlorosilane
Trifluoroacetic anhydride
N-aryl 2-chloroacetamides

Mechanistic Studies and Reaction Pathway Analysis Involving 2 Chloro N 1 Hydroxypropan 2 Yl Acetamide

Elucidation of Synthesis Reaction Mechanisms

The primary synthesis route for 2-chloro-N-(1-hydroxypropan-2-yl)acetamide, like other N-substituted chloroacetamides, involves the chloroacetylation of an appropriate amine. researchgate.net In this specific case, the reaction occurs between 2-amino-1-propanol and a chloroacetylating agent, typically chloroacetyl chloride.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

Nucleophilic Attack: The nitrogen atom of the amino group in 2-amino-1-propanol acts as a nucleophile. It attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion is expelled as a leaving group.

Deprotonation: A base, which can be another molecule of the amine reactant or a scavenger base added to the reaction mixture, removes a proton from the nitrogen atom. This step neutralizes the resulting cation, yielding the final product, this compound.

This synthesis method is a well-established and efficient way to form the amide bond characteristic of this class of compounds. ijpsr.infoneliti.com The reaction conditions, such as solvent and temperature, can be adjusted to optimize the yield and purity of the product.

Mechanistic Insights into Degradation and Transformation Pathways

The chemical structure of this compound contains two primary sites susceptible to degradation and transformation: the amide linkage and the α-chloro group.

Nucleophilic Substitution of the Chlorine Atom: The most significant transformation pathway involves the nucleophilic substitution of the chlorine atom. researchgate.net The presence of the adjacent electron-withdrawing carbonyl group makes the α-carbon (the carbon atom bonded to the chlorine) electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of the synthetic utility of N-aryl 2-chloroacetamides. researchgate.net Various nucleophiles, including those containing oxygen, nitrogen, or sulfur, can readily displace the chloride ion. researchgate.net This reaction is fundamental in using chloroacetamides as building blocks for more complex molecules, such as heterocyclic compounds. ekb.eg

Hydrolysis of the Amide Bond: Under certain conditions, particularly in the presence of strong acids or bases, the amide bond can undergo hydrolysis. This pathway would lead to the degradation of the molecule into its constituent precursors: chloroacetic acid and 2-amino-1-propanol. The stability of the amide bond is generally high, but this pathway becomes relevant under forcing environmental or reaction conditions.

The table below summarizes these key mechanistic pathways.

PathwayMechanismReactant/ConditionProductsSignificance
Nucleophilic SubstitutionSN2-type attack on the α-carbonOxygen, Nitrogen, or Sulfur NucleophilesSubstituted acetamide (B32628) derivative + Chloride ionPrimary pathway for synthetic transformations. researchgate.net
Amide HydrolysisNucleophilic acyl substitution at the carbonyl carbonStrong Acid or Base (H2O)Chloroacetic acid + 2-amino-1-propanolPotential degradation pathway under harsh conditions.

Investigation of Specific Molecular Interactions and Chemical Transformations

The functional groups within this compound—specifically the hydroxyl (-OH), amide (N-H and C=O), and chloro (-Cl) groups—govern its molecular interactions. These interactions can be both intramolecular (within the same molecule) and intermolecular (between different molecules).

Molecular Interactions: Structural studies of analogous compounds, such as 2-chloro-N-(4-hydroxyphenyl)acetamide and 2-chloro-N-(4-nitrophenyl)acetamide, reveal a propensity for forming various hydrogen bonds. nih.govresearchgate.netresearchgate.net The hydroxyl and amide groups are excellent hydrogen bond donors and acceptors.

Intermolecular Interactions: In the solid state, molecules are likely linked by a network of intermolecular hydrogen bonds. N-H···O bonds can form between the amide group of one molecule and the carbonyl oxygen of a neighboring molecule, creating chains or tapes. nih.govresearchgate.net Furthermore, the hydroxyl group can participate in strong O-H···O hydrogen bonding, further linking molecules together. nih.gov The chlorine atom can also engage in weaker Cl···O interactions, which help stabilize the crystal packing. researchgate.net

The potential hydrogen bond geometries, extrapolated from data on similar compounds, are presented below.

Interaction Type (D—H···A)NaturePotential Groups InvolvedSignificance
N—H···O=CIntermolecularAmide N-H (donor) and Carbonyl O (acceptor)Forms chains or sheets in the solid state. nih.govresearchgate.net
O—H···OIntermolecularHydroxyl O-H (donor) and Hydroxyl/Carbonyl O (acceptor)Contributes to crystal lattice stability. nih.gov
C—H···OIntramolecularAliphatic C-H (donor) and Carbonyl O (acceptor)Supports molecular conformation. nih.govresearchgate.net
N—H···ClIntramolecularAmide N-H (donor) and Chlorine (acceptor)Supports molecular conformation. nih.govresearchgate.net
Cl···OIntermolecularChlorine (acceptor) and Carbonyl/Hydroxyl O (donor)Stabilizes crystal packing through short-contact interactions. researchgate.net

Chemical Transformations: The primary chemical transformation of interest is the previously discussed nucleophilic substitution at the α-carbon. The ease with which the chlorine atom can be replaced makes this compound a valuable intermediate for synthesizing a range of derivatives by reacting it with various nucleophiles. researchgate.net This reactivity allows for the introduction of new functional groups and the construction of more elaborate molecular architectures.

Biological Activity and Mechanistic Insights of 2 Chloro N 1 Hydroxypropan 2 Yl Acetamide and Its Derivatives in Vitro Studies

In Vitro Antimicrobial Activity

The antimicrobial potential of chloroacetamide derivatives has been a significant area of investigation. Research has systematically evaluated their efficacy against a wide array of pathogenic bacteria and fungi, revealing that structural modifications play a crucial role in the potency and spectrum of their activity.

Assessment against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of 2-chloro-acetamide have demonstrated notable antibacterial properties. Studies on 2-chloro-N-(4-methoxyphenyl)acetamide revealed antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, and Listeria monocytogenes. nih.gov The antimicrobial effect on B. subtilis was particularly pronounced. nih.gov

Further research into a series of 2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives identified several compounds with moderate to good antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 25 µg/ml. researchgate.net Similarly, synthesized 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide showed appreciable activity against both Gram-positive and Gram-negative bacteria. neliti.com The presence of a chloro atom in the acetamide (B32628) group appears to be a critical factor for enhancing antimicrobial efficacy. nih.gov

Table 1: In Vitro Antibacterial Activity of 2-Chloro-acetamide Derivatives

Compound/Derivative Bacterial Strain Activity/MIC
2-chloro-N-(4-methoxyphenyl)acetamide Bacillus subtilis 23 mm inhibition zone
2-chloro-N-(4-methoxyphenyl)acetamide Staphylococcus aureus 20 mm inhibition zone
2-chloro-N-(4-methoxyphenyl)acetamide Enterococcus faecalis 20 mm inhibition zone
2-chloro-N-(4-phenylthiazol-2-yl) derivatives (3d) Escherichia coli MIC: 6.25 µg/ml

Evaluation against Fungal Strains

The antifungal properties of these compounds have been extensively studied, particularly against opportunistic pathogens like Candida and Aspergillus species. The derivative 2-chloro-N-phenylacetamide has shown significant antifungal activity against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. researchgate.net For these strains, MIC values ranged from 128 to 256 µg/mL, and minimum fungicidal concentration (MFC) values were between 512 and 1,024 µg/mL. researchgate.netscielo.br This compound was also effective at inhibiting biofilm formation, a key virulence factor. researchgate.netscielo.br

Against Aspergillus flavus, 2-chloro-N-phenylacetamide demonstrated MIC values between 16 and 256 μg/mL and MFC values from 32 to 512 μg/mL. nih.govscielo.br Its mechanism is thought to involve binding to ergosterol on the fungal plasma membrane. nih.govscielo.br Other derivatives, such as 2-chloro-N-(4-phenylthiazol-2-yl)acetamides, also exhibited promising antifungal activity against C. albicans, Aspergillus niger, and Aspergillus flavus, with one derivative showing an MIC of 6.25 µg/ml. researchgate.net In contrast, some derivatives, like 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide, did not exhibit potential antifungal activity in certain studies. neliti.com

Table 2: In Vitro Antifungal Activity of 2-Chloro-acetamide Derivatives

Compound/Derivative Fungal Strain MIC (µg/mL) MFC (µg/mL)
2-chloro-N-phenylacetamide Candida albicans (fluconazole-resistant) 128 - 256 512 - 1024
2-chloro-N-phenylacetamide Candida parapsilosis (fluconazole-resistant) 128 - 256 512 - 1024
2-chloro-N-phenylacetamide Aspergillus flavus 16 - 256 32 - 512

Exploration of Other In Vitro Biological Activities

Beyond their antimicrobial effects, derivatives of 2-chloro-N-(1-hydroxypropan-2-yl)acetamide have been explored for a variety of other biological functions in vitro, including the inhibition of melanogenesis and potential as anticonvulsant, anti-inflammatory, and anticancer agents.

Melanogenesis Inhibition Studies

Hyperpigmentation disorders have driven research into inhibitors of melanogenesis, with the enzyme tyrosinase being a primary target. Certain acetamide derivatives have been identified as potent inhibitors of this enzyme. For instance, a derivative, 2-chloro-N-[2-methyl-5-(propan-2-yl)phenyl]acetamide, serves as a key intermediate in the synthesis of amide analogues that show significant human tyrosinase inhibition. nih.gov One such final compound exhibited a 91.9% inhibitory capacity at 50 µg/mL, outperforming the standard kojic acid. nih.gov

Studies on 2-mercapto-N-arylacetamide (2-MAA) analogs also revealed potent tyrosinase inhibition, with IC50 values against mushroom tyrosinase as low as 0.95 to 2.0 μM, which is significantly more potent than kojic acid. rsc.org These compounds were found to inhibit melanin production in B16F10 melanoma cells by downregulating the expression of microphthalmia-associated transcription factor (MITF) and tyrosinase. rsc.org

Table 3: Melanogenesis Inhibition by Acetamide Derivatives

Compound/Derivative Class Target/Cell Line Activity
Amide derivative of 2-chloro-N-[2-methyl-5-(propan-2-yl)phenyl]acetamide Human Tyrosinase 91.9% inhibition at 50 µg/mL
2-mercapto-N-arylacetamide analogs Mushroom Tyrosinase IC50: 0.95 - 2.0 μM

Anticonvulsant Activity Assessments

The acetamide scaffold is present in several anticonvulsant drugs, prompting investigations into new derivatives. Research on a series of amides structurally related to aminoacetamide has identified compounds with significant anticonvulsant activity. nih.gov Specifically, molecules containing a bicyclic (tetralinyl or indanyl) group linked to an aminoacetamide chain were among the most active against tonic seizures in mouse models, including the maximal electroshock (MES) test, with ED50 values between 10 and 100 mg/kg after oral administration. nih.govresearchgate.net

Other studies on 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives also yielded promising results. One compound, in particular, showed a more beneficial ED50 value than the reference drug valproic acid in both the MES test (68.30 mg/kg) and the 6 Hz test (28.20 mg/kg). mdpi.com The likely mechanism of action for this compound involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

Table 4: Anticonvulsant Activity of Acetamide Derivatives

Compound/Derivative Class Seizure Model Activity (ED50)
Aminoacetamide with bicyclic group Maximal Electroshock (MES) test > 10, < 100 mg/kg
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione Maximal Electroshock (MES) test 68.30 mg/kg

Anti-inflammatory and Anticancer Activity Investigations

The therapeutic potential of acetamide derivatives extends to anti-inflammatory and anticancer applications. A study of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives found that compounds with halogen substitutions on the aromatic ring favored both anticancer and anti-inflammatory activity. nih.gov One specific derivative, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited anticancer, anti-inflammatory, and analgesic properties. nih.gov

In the realm of anticancer research, 2-chloro- and 2,2-dichloroacetamides bearing a thiazole moiety have been investigated as cytotoxic agents. uran.ua These small molecules are attractive for their ability to target various pathways involved in carcinogenesis. uran.ua Docking studies of 2-chloro-N,N-diphenylacetamide derivatives on cyclo-oxygenase (COX-1 and COX-2) enzymes, which are key targets for anti-inflammatory drugs, have also been performed to explore their potential as analgesic and anti-inflammatory agents. orientjchem.org

Table 5: Anti-inflammatory and Anticancer Activity of Acetamide Derivatives

Compound/Derivative Class Biological Activity Key Findings
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide Anticancer, Anti-inflammatory, Analgesic Active in all three tested categories
2-chloro- and 2,2-dichloroacetamides with thiazole Anticancer Investigated as cytotoxic agents

Antioxidant Activity Studies

There is currently no available scientific literature detailing the in vitro antioxidant activity of this compound or its derivatives. Studies investigating its potential to scavenge free radicals, chelate pro-oxidant metals, or inhibit lipid peroxidation have not been reported. Consequently, no data tables summarizing antioxidant potency (e.g., IC50 values) can be presented.

Identification of Molecular Targets and Pathways

Enzyme Inhibition Studies (e.g., DNA Gyrase, 11-beta-hydroxysteroid dehydrogenase 1, Cyclooxygenase enzymes)

No published research was found that investigates the inhibitory effects of this compound on key enzymes such as DNA gyrase, 11-beta-hydroxysteroid dehydrogenase 1, or cyclooxygenase (COX) enzymes. DNA gyrase is a crucial bacterial enzyme and a target for antibiotics mdpi.com. 11-beta-hydroxysteroid dehydrogenase 1 is involved in glucocorticoid metabolism and is a target for metabolic diseases nih.govmdpi.com. Cyclooxygenase enzymes are central to inflammation and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs) nih.govwikipedia.orgnih.gov. However, the interaction of this compound with these enzymes remains unexamined in scientific literature.

Receptor Interaction Studies

There is no available data from in vitro studies concerning the interaction of this compound with any specific cellular receptors. Investigations into its binding affinity, and potential agonist or antagonist activity at various receptor sites have not been documented.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Due to the absence of biological activity data for this compound, no structure-activity relationship (SAR) studies have been conducted on its analogs. SAR studies are essential for understanding how chemical modifications to a parent compound influence its biological activity, guiding the design of more potent and selective molecules. Without initial data on the biological effects of the lead compound, such studies cannot be performed.

Computational Chemistry and in Silico Approaches for 2 Chloro N 1 Hydroxypropan 2 Yl Acetamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like 2-chloro-N-(1-hydroxypropan-2-yl)acetamide, this simulation would be crucial to identify potential protein targets and elucidate its mechanism of action at a molecular level.

The process would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to find its most stable, low-energy conformation.

Selection of a Target Protein: A protein receptor of interest would be chosen based on a therapeutic hypothesis. The 3D structure of this protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the binding site of the protein. The program would then explore various orientations and conformations of the ligand within the binding site, calculating the binding affinity for each pose.

The results would be presented in a table format, detailing the binding energies and key interactions.

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction (e.g., H-bond, Hydrophobic)
Hypothetical Target 1Data not availableData not availableData not available
Hypothetical Target 2Data not availableData not availableData not available
This table represents a template for data that would be generated from molecular docking simulations. No such data is currently available for this compound.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These studies provide insights into molecular structure, stability, and reactivity.

For this compound, DFT studies would calculate:

Optimized Geometry: Determining the most stable 3D arrangement of atoms.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): Mapping the charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for understanding intermolecular interactions.

Calculated PropertyMethod/Basis SetValue
HOMO Energye.g., B3LYP/6-311G(d,p)Data not available
LUMO Energye.g., B3LYP/6-311G(d,p)Data not available
HOMO-LUMO Gape.g., B3LYP/6-311G(d,p)Data not available
Dipole Momente.g., B3LYP/6-311G(d,p)Data not available
This table illustrates the type of data obtained from quantum chemical calculations. Specific values for the title compound are not available in the literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a detailed view of the conformational changes and binding stability of a ligand-protein complex over time. Following a promising result from molecular docking, an MD simulation would be the next step.

The simulation would track the movements of every atom in the system (ligand, protein, and surrounding solvent) by solving Newton's equations of motion. This would allow researchers to:

Assess the stability of the ligand in the binding pocket.

Calculate the binding free energy with higher accuracy.

Observe conformational changes in both the ligand and the protein upon binding.

Prediction of Transformation Products and Environmental Behavior

Computational tools can predict the likely metabolites or environmental degradation products of a chemical. By simulating reactions with common metabolic enzymes (like Cytochrome P450s) or environmental factors (like hydrolysis or oxidation), researchers can identify potential transformation products. This is vital for understanding the compound's metabolic fate and its potential environmental impact. For this compound, this would involve predicting sites of hydroxylation, dehalogenation, or conjugation.

In Silico Tools for Bioactivity Prediction

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, which are critical for its development as a potential drug. Various software and web servers (e.g., SwissADME, pkCSM) use quantitative structure-activity relationship (QSAR) models to predict these properties based on the molecule's structure.

Predicted ADME parameters would include:

Lipophilicity (LogP): Affects solubility and membrane permeability.

Water Solubility (LogS): Influences absorption and formulation.

Gastrointestinal (GI) Absorption: Predicts oral bioavailability.

Blood-Brain Barrier (BBB) Permeation: Indicates potential for CNS activity.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

ADME PropertyPredicted ValueInterpretation
Lipophilicity (iLogP)Data not availableData not available
Water Solubility (LogS)Data not availableData not available
GI AbsorptionData not availableData not available
BBB PermeantData not availableData not available
CYP2D6 InhibitorData not availableData not available
This table shows a template for predicted ADME properties. No specific predictions for this compound have been published.

Conformational Analysis and Stereochemical Modeling

The presence of a chiral center in this compound means it exists as different stereoisomers (enantiomers). Conformational analysis is essential to understand the three-dimensional shapes the molecule can adopt by rotation around its single bonds. Stereochemical modeling would be used to study the different properties of the individual enantiomers, as they can have vastly different biological activities and metabolic fates. Computational methods can determine the relative energies of different conformers and the energy barriers for interconversion between them, which is crucial for understanding how the molecule might interact with chiral biological targets like enzymes and receptors.

Applications in Chemical Synthesis and Materials Science

Role as Synthetic Intermediate in Complex Organic Synthesis (e.g., Ranolazine Precursors)

N-substituted chloroacetamides are a class of valuable intermediates in organic synthesis due to the reactive carbon-chlorine bond, which is susceptible to nucleophilic substitution. This reactivity allows for the introduction of the acetamide (B32628) moiety into more complex molecules. In the context of pharmaceutical synthesis, a structurally related compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is a well-documented key intermediate in the synthesis of the anti-anginal drug Ranolazine. researchgate.netjustia.comgoogle.compatsnap.com The synthesis of Ranolazine typically involves the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with a piperazine (B1678402) derivative. justia.compatsnap.com

While 2-chloro-N-(2,6-dimethylphenyl)acetamide is the established precursor for Ranolazine, there is no direct evidence in the reviewed literature to suggest that 2-chloro-N-(1-hydroxypropan-2-yl)acetamide is used for the synthesis of Ranolazine or its immediate precursors. The general reactivity of the chloroacetamide group, however, implies its potential as a building block in the synthesis of other complex organic molecules, where the hydroxypropyl group could introduce chirality and a site for further functionalization.

Compound Name CAS Number Role in Ranolazine Synthesis
Ranolazine95635-55-5Active Pharmaceutical Ingredient
2-chloro-N-(2,6-dimethylphenyl)acetamide1131-01-7Key Synthetic Intermediate
Piperazine110-85-0Reactant

Development of Specialty Chemicals and Functional Materials

The bifunctional nature of this compound, possessing both a reactive chloride and a hydroxyl group, makes it a candidate for the development of specialty chemicals and functional materials. The hydroxyl group can undergo esterification or etherification, while the chloroacetamide moiety can react with various nucleophiles. This dual reactivity allows for its potential use as a monomer or cross-linking agent in polymerization reactions.

For instance, β-hydroxyalkyl amides are known to be effective cross-linking agents for polyester (B1180765) resins in thermosetting powder paint compositions. google.com The reaction between the hydroxyl group of the β-hydroxyalkyl amide and carboxylic acid groups of the polyester occurs at elevated temperatures, leading to a durable cross-linked network. google.com While not a β-hydroxyalkyl amide itself, the structural similarity suggests that this compound could potentially be modified to create monomers for similar applications.

Furthermore, N-substituted acetamides can be used to synthesize a variety of derivatives with potential applications in materials science, such as in the preparation of organochalcogen compounds which may exhibit liquid crystal properties. ekb.eg The synthesis of such specialty chemicals often relies on the reactivity of the chloroacetamide group. ekb.eg

Potential as Chemical Sensors or Ligands for Metal Ions and Anions

Molecules containing amide and hydroxyl groups can act as ligands, binding to metal ions through the nitrogen and oxygen atoms. The amide group itself can coordinate with metal ions, and this interaction can be influenced by the surrounding molecular structure. nih.govwikipedia.org The deprotonation of the amide nitrogen can lead to strong binding with certain transition metals like Cu(II). nih.gov

While there are no specific studies on this compound as a chemical sensor or ligand, related amide-containing molecules have been designed for this purpose. For example, an amide-based open-chain dipodal molecule with amine and hydroxyl moieties was designed as a colorimetric receptor for anions and a ligand for metals. researchgate.net The presence of both an amide and a hydroxyl group in this compound provides potential coordination sites for metal ions, suggesting it could be explored for applications in chemosensing or as a ligand in coordination chemistry.

Functional Group Potential Role in Metal Ion/Anion Binding
AmideCan act as a coordination site for metal ions through the nitrogen and oxygen atoms.
HydroxylCan participate in binding to metal ions or act as a proton donor for anion recognition.

Applications in Analytical Method Development and Validation as Reference Standards

In the development and validation of analytical methods for pharmaceuticals, reference standards of starting materials, intermediates, and impurities are crucial. For example, 2-chloro-N-(2,6-dimethylphenyl)acetamide is used as a reference material in the analysis of Ranolazine and its related substances. pharmaffiliates.com

There is currently no information available in the scientific literature to indicate that this compound is used as an analytical reference standard. Its potential use in this capacity would depend on it being identified as a starting material, intermediate, or impurity in a specific chemical manufacturing process that is subject to regulatory control.

Future Perspectives and Emerging Research Directions for 2 Chloro N 1 Hydroxypropan 2 Yl Acetamide

Exploration of Advanced Synthetic Methodologies

The classical synthesis of N-substituted chloroacetamides typically involves the reaction of an appropriate amine with chloroacetyl chloride. ijpsr.info Future research should focus on the development of more advanced, efficient, and sustainable synthetic methodologies for 2-chloro-N-(1-hydroxypropan-2-yl)acetamide.

Key areas for exploration include:

Flow Chemistry: The implementation of continuous flow reactors could offer advantages in terms of safety, scalability, and product consistency. This methodology allows for precise control over reaction parameters, potentially leading to higher yields and purity.

Biocatalysis: The use of enzymes to catalyze the formation of the amide bond could offer high specificity and milder reaction conditions compared to traditional chemical methods.

Deeper Mechanistic Understanding of Chemical and Biological Interactions

A fundamental understanding of how this compound interacts with biological systems at a molecular level is crucial for unlocking its full potential. The reactivity of the chloroacetamide group is a key feature, known to be involved in the alkylation of biological nucleophiles. researchgate.netacs.org

Future mechanistic studies should aim to:

Identify Biological Targets: Elucidating the specific proteins, enzymes, or other biomolecules that interact with this compound is a primary objective. Techniques such as affinity chromatography and mass spectrometry-based proteomics can be employed for this purpose.

Characterize Covalent Modifications: For interactions involving the reactive chloroacetyl group, it will be important to characterize the nature of any covalent bonds formed with biological targets. This includes identifying the specific amino acid residues involved in the interaction. rsc.org

Computational Modeling: In silico docking studies and molecular dynamics simulations can provide valuable insights into the binding modes and interaction energies between the compound and its potential biological targets, guiding further experimental work. researchgate.net

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Discovery

To explore the chemical space around this compound and identify derivatives with enhanced or novel biological activities, high-throughput screening (HTS) and combinatorial chemistry are powerful tools. ewadirect.com

Future research in this area should involve:

Library Synthesis: The generation of a focused library of analogues by systematically modifying the core structure of this compound. This could involve variations in the substituents on the propanol (B110389) moiety or replacement of the chlorine atom with other functionalities.

Assay Development: The development of robust and miniaturized assays suitable for HTS to evaluate the synthesized derivatives for a range of biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects. mdpi.com

Structure-Activity Relationship (SAR) Studies: The data generated from HTS can be used to establish clear SARs, providing a rational basis for the design of next-generation compounds with improved properties. nih.gov

Integration of Multidisciplinary Research Platforms in Chemical and Biological Investigations

A holistic understanding of this compound and its derivatives will require the integration of expertise and technologies from multiple scientific disciplines. wuxibiology.comtechnologynetworks.com

An integrated research platform would ideally combine:

Synthetic Chemistry: For the efficient and innovative synthesis of the parent compound and its derivatives.

Analytical Chemistry: To ensure the purity and structural confirmation of all synthesized compounds.

Chemical Biology: To probe the interactions of the compounds with biological systems and identify their mechanisms of action.

Computational Chemistry and Bioinformatics: For predictive modeling, data analysis, and guiding experimental design. technologynetworks.com

Pharmacology and Toxicology: To evaluate the therapeutic potential and safety profiles of promising lead compounds in preclinical models.

By fostering collaboration across these disciplines, the scientific community can accelerate the pace of discovery and development, potentially translating the latent promise of this compound into tangible applications.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structure and purity of 2-chloro-N-(1-hydroxypropan-2-yl)acetamide?

  • Methodology : Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm proton and carbon environments, Infrared (IR) spectroscopy to identify functional groups (e.g., C=O, N-H), and Mass Spectrometry (MS) to verify molecular weight. Thin-layer chromatography (TLC) can monitor reaction progress, while High-Performance Liquid Chromatography (HPLC) assesses purity .

Q. How can reaction conditions be optimized during the synthesis of this compound?

  • Methodology :

  • Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilic substitution .
  • Base Choice : Potassium carbonate (K₂CO₃) facilitates deprotonation without side reactions .
  • Monitoring : Track reaction progress via TLC and isolate intermediates via vacuum filtration or solvent evaporation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Store at room temperature in airtight containers, away from oxidizing agents. Refer to Safety Data Sheets (SDS) for hazard-specific guidelines .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in the crystal lattice influence the physicochemical properties of chloroacetamide derivatives?

  • Methodology : Perform single-crystal X-ray diffraction (XRD) to map intermolecular interactions. Compare melting points, solubility, and stability of polymorphs. Computational tools (e.g., Mercury Software) can model hydrogen-bond networks and predict lattice energy .

Q. What computational strategies can predict the reactivity of this compound in novel synthetic pathways?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate reaction pathways, transition states, and activation energies.
  • Reaction Path Search : Use software like GRRM or AutoMeKin to explore possible intermediates and byproducts.
  • Machine Learning : Train models on PubChem data to predict regioselectivity in nucleophilic substitutions .

Q. How can structure-activity relationships (SAR) guide the design of chloroacetamide derivatives with enhanced pharmacological activity?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., hydroxypropan-2-yl group) to alter steric/electronic effects.
  • Biological Assays : Test analogs in in vitro enzyme inhibition assays (e.g., acetylcholinesterase) or in vivo pain models (e.g., formalin-induced nociception).
  • Molecular Docking : Simulate ligand-receptor interactions using AutoDock Vina to prioritize high-affinity candidates .

Q. What strategies resolve contradictions in bioactivity data between chloroacetamide derivatives and their analogs?

  • Methodology :

  • Dose-Response Curves : Confirm activity across multiple concentrations to rule out false positives.
  • Metabolic Stability Testing : Use liver microsome assays to assess compound degradation.
  • Orthogonal Assays : Validate results with complementary techniques (e.g., SPR for binding affinity vs. cell-based functional assays) .

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Reactant of Route 1
2-chloro-N-(1-hydroxypropan-2-yl)acetamide
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Reactant of Route 2
2-chloro-N-(1-hydroxypropan-2-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.